Cas no 896044-61-4 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide
- 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- AKOS024618399
- 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 896044-61-4
- F1899-0864
-
- インチ: 1S/C20H16F3N3O2S/c1-28-17-8-3-2-7-15(17)16-9-10-19(26-25-16)29-12-18(27)24-14-6-4-5-13(11-14)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
- InChIKey: DLBUNBGIPXKWRM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1=NN=C(C2=CC=CC=C2OC)C=C1
計算された属性
- せいみつぶんしりょう: 419.09153242g/mol
- どういたいしつりょう: 419.09153242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 89.4Ų
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1899-0864-15mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-1mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-2mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-50mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-4mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-20μmol |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-3mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-10mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-25mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1899-0864-30mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-{6-(2-Methoxyphenyl)Pyridazin-3-ylsulfanyl}-N-3-(Trifluoromethyl)Phenylacetamide (CAS No. 896044-61-4)
2-{6-(2-Methoxyphenyl)Pyridazin-3-ylsulfanyl}-N-3-(Trifluoromethyl)Phenylacetamide, also known by its CAS number 896044-61-4, is a compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules with potential therapeutic applications, particularly in the treatment of various diseases and conditions. The unique structural features of this compound, including the methoxyphenyl, pyridazin-3-ylsulfanyl, and trifluoromethyl groups, contribute to its biological activity and pharmacological properties.
The methoxyphenyl group is a common substituent in many bioactive molecules, often enhancing solubility and metabolic stability. In the context of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide, this group likely plays a crucial role in modulating the compound's interaction with biological targets. Recent studies have shown that methoxyphenyl derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for the development of new therapeutic agents.
The pyridazin-3-ylsulfanyl moiety is another key structural element of this compound. Pyridazines are heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. The presence of a sulfanyl group further enhances the reactivity and specificity of the pyridazine ring, potentially improving the compound's binding affinity to specific receptors or enzymes. Research has demonstrated that compounds containing pyridazin-3-ylsulfanyl groups can effectively inhibit certain enzymes involved in inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases.
The trifluoromethyl group is a well-known functional group in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability. In 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide, the trifluoromethyl group likely contributes to the compound's ability to cross cell membranes and reach its target sites more efficiently. This property is particularly important for drugs designed to act on intracellular targets or to penetrate the blood-brain barrier.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide. These studies have identified key interactions between the compound and its biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. For example, molecular docking simulations have shown that the pyridazin-3-ylsulfanyl moiety forms hydrogen bonds with specific residues in the active site of these receptors, while the trifluoromethyl group enhances hydrophobic interactions.
In addition to its potential therapeutic applications, 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl) phenylacetamide has been studied for its pharmacokinetic properties. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicology studies have indicated that 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide has a low toxicity profile, making it a safe candidate for further development.
The potential therapeutic applications of 2-{6-(2-methoxyphenyl)pyridazin-3-ylysulfanyl}-N-3-(trifluoromethyl)phenylacetamide are diverse. One area of particular interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can modulate neurotransmitter levels and reduce oxidative stress, which are key factors in the progression of these diseases. Additionally, preliminary clinical trials have indicated that 2-{6-(2-methoxyphenyl)pyridazin-3-ylysulfanyl}-N-3-(trifluoromethyl)phenylacetamide may have neuroprotective effects, potentially slowing down disease progression and improving patient outcomes.
Another promising application of this compound is in cancer therapy. Research has demonstrated that 2-{6-(2-methoxyphenyl)pyridazin-3-ylysulfanyl}-N-3-(trifluoromethyl)phenylacetamide can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies using cancer cell lines have shown that this compound can induce cell cycle arrest and promote apoptosis, suggesting its potential as an anticancer agent. Further preclinical studies are underway to evaluate its efficacy in animal models of various cancers.
In conclusion, 2-{6-(2-methoxyphenyl)pyridazin-3-ylysulfanyl}-N-3-(trifluoromethyl) phenylacetamide (CAS No. 896044-61-4) is a promising compound with a unique combination of structural features that contribute to its biological activity and pharmacological properties. Its potential applications in treating neurodegenerative diseases and cancer make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.
896044-61-4 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide) 関連製品
- 2228581-06-2(2-(2-cyclopropylphenyl)propanoic acid)
- 1783416-98-7(3-(2,3-dihydro-1-benzofuran-7-yloxy)azetidine)
- 1443327-54-5((2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane)
- 2228439-88-9(2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol)
- 73490-90-1(N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide)
- 1805801-29-9(3-Bromo-1-(4-(chloromethyl)-3-methylphenyl)propan-1-one)
- 1171184-71-6(2-(4-fluorophenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)
- 2361658-32-2(N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)
- 859810-59-6(1,1,4,4-tetramethoxybutan-2-one)
- 1798042-65-5(N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide)



